molecular formula C13H10F3NO3 B12899344 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-78-2

1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one

Cat. No.: B12899344
CAS No.: 919778-78-2
M. Wt: 285.22 g/mol
InChI Key: DMRKLSHUEONBPG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one is a synthetic organic compound featuring a 4-methoxyphenyl group attached to an ethanone moiety, with a 2-trifluoromethyl-substituted 1,3-oxazole ring at the adjacent position. This compound is structurally significant due to its hybrid aromatic-heterocyclic framework, which is common in pharmaceuticals and agrochemicals. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs offer insights into comparative properties.

Properties

CAS No.

919778-78-2

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone

InChI

InChI=1S/C13H10F3NO3/c1-19-9-4-2-8(3-5-9)11(18)6-10-7-17-12(20-10)13(14,15)16/h2-5,7H,6H2,1H3

InChI Key

DMRKLSHUEONBPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure Summary

  • Reagents : Propargylamine, acid chloride (bearing the 4-methoxyphenyl moiety), triethylamine as base.
  • Catalysts : PdCl2(PPh3)2 and CuI.
  • Solvent : Dry, degassed tetrahydrofuran (THF).
  • Conditions : Initial reaction at 0 °C, followed by room temperature stirring, then heating at 60 °C with p-toluenesulfonic acid monohydrate and tert-butanol.
  • Workup : Extraction with dichloromethane, drying over sodium sulfate, and purification by silica gel chromatography.

Key Experimental Data

Step Conditions Yield (%) Notes
Propargylamine + acid chloride + triethylamine 0 °C to room temp, 1 h stirring Formation of intermediate precipitate Formation of oxazole ring initiated
Addition of PdCl2(PPh3)2, CuI, acid chloride, triethylamine Room temp, 1 h stirring - Catalytic cyclization step
Addition of p-toluenesulfonic acid monohydrate, tert-butanol 60 °C, 1 h stirring 46% isolated yield for analogous compound Purification yields analytically pure product

This method yields the target oxazolyl ethanone as a yellow-brown oil with characteristic NMR signals confirming the structure.

Suzuki–Miyaura Cross-Coupling Approach

An alternative and highly efficient synthetic route involves the Suzuki–Miyaura coupling of halo-imines with 4-(trifluoromethyl)phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0).

Synthetic Route

  • Starting Materials : Halo-imines derived from condensation of p-anisidine (4-methoxyaniline) with halogenated benzaldehydes (bromo- or iodo-substituted).
  • Coupling Partner : 4-(trifluoromethyl)phenylboronic acid.
  • Catalyst : Pd(PPh3)4.
  • Base : Sodium hydroxide.
  • Solvent : Dimethylformamide (DMF) and water mixture.
  • Conditions : Stirring at 120 °C under argon atmosphere, in the dark to prevent catalyst degradation.

Reaction Monitoring and Yields

  • Reaction progress monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2).
  • Using brominated imine, reaction time ~25 min, yield ~86%.
  • Using iodinated imine, reaction time ~10 min, yield slightly higher.

Workup

  • Cooling, aqueous quenching, extraction with dichloromethane.
  • Washing with water and brine, drying over sodium sulfate.
  • Purification by chromatography.

This method provides a high-yielding, mild, and scalable approach to the target compound with excellent regio- and chemoselectivity.

Cycloaddition-Based Oxazole Formation

The oxazole ring in the target compound can also be constructed via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes.

General Methodology

  • Generation of nitrile oxide from hydroximoyl chloride precursors.
  • Cycloaddition with propargyl alcohol or allylic substrates.
  • Reaction conditions typically involve reflux in anhydrous ethanol with potassium carbonate as base.
  • Reaction completion monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Post-reaction workup includes precipitation in cold water, filtration, and recrystallization.

This approach is useful for synthesizing oxazole derivatives with diverse substitution patterns, including trifluoromethyl groups, though specific yields and conditions for the exact target compound are less documented.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Three-Component Reaction Propargylamine, acid chlorides, PdCl2(PPh3)2, CuI, triethylamine 0 °C to 60 °C, THF, tert-butanol ~46 One-pot, mild, versatile Moderate yield, multi-step
Suzuki–Miyaura Coupling Halo-imine, 4-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, NaOH 120 °C, DMF/H2O, inert atmosphere 86–90 High yield, fast, scalable Requires halogenated imines
1,3-Dipolar Cycloaddition Nitrile oxide, alkynes/alkenes, K2CO3 Reflux in ethanol Variable Direct oxazole formation Less specific for target compound

Research Findings and Analytical Characterization

  • NMR Spectroscopy : Proton NMR confirms the presence of methoxy protons (~3.9 ppm singlet), aromatic protons, and characteristic oxazole ring protons. Carbon NMR and DEPT experiments assign quaternary and methine carbons consistent with the structure.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, confirming incorporation of trifluoromethyl and oxazole moieties.
  • IR Spectroscopy : Strong carbonyl stretching near 1700 cm⁻¹ and oxazole ring vibrations around 1600 cm⁻¹ are diagnostic.
  • Elemental Analysis : Matches calculated values for C, H, N, and F content, confirming purity and composition.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the 4-methoxyphenyl-ethanone core or heterocyclic substituents. Data are derived from the referenced evidence (see citations for sources).

Substituent Effects on the Ethanone Core

Sulfonyl vs. Trifluoromethyl-Oxazole Substituents

  • Compound 1e (): 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one replaces the oxazole with a sulfonyl group. The sulfonyl group is electron-withdrawing, reducing electron density at the ethanone carbonyl, whereas the trifluoromethyl-oxazole in the target compound combines steric bulk and electronegativity.
  • Impact : Sulfonyl groups may enhance metabolic stability compared to oxazole rings, which are prone to ring-opening reactions .

Halogenated Phenyl Derivatives

  • Compound 3g (): (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one substitutes the 4-methoxyphenyl with a 4-chlorophenyl group.
  • Compound 11a () : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one retains the 4-methoxyphenyl group but introduces a chlorinated oxadiazole-thio moiety. The chlorine atom may enhance antibacterial activity, as seen in similar triazole derivatives .
Heterocyclic Ring Variations

Oxazole vs. Triazole Derivatives

  • Compound 5 (): 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one replaces oxazole with a triazole ring.
  • Compound 3d (): (E)-1-(4-Methoxyphenyl)-2-(phenylimino)ethan-1-one incorporates an indole-imino group. The planar indole system may enhance π-π stacking interactions compared to the non-planar oxazole .

Oxadiazole Derivatives

  • Oxadiazoles are known for thermal stability, which could influence compound degradation pathways .
Trifluoromethyl Group Positioning
  • Compound SA46-0118 () : 2-(4-Methoxyphenyl)-1-[7-(pyrrolidin-1-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl]ethan-1-one places the trifluoromethyl group in a spirocyclic system. This structural complexity may reduce metabolic clearance compared to the target compound’s simpler oxazole .
  • Compound from : 1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one positions trifluoromethyl on a pyridine ring. Pyridine’s basicity contrasts with oxazole’s neutrality, affecting solubility and ionization .

Comparative Data Table

Compound Name Key Substituents Heterocycle Melting Point (°C) Notable Properties Reference
Target: 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one 4-Methoxyphenyl, CF₃-oxazole Oxazole N/A High electronegativity, hybrid aromatic
1e () 4-Methoxyphenyl, sulfonyl None N/A Electron-withdrawing sulfonyl group
11a () 4-Methoxyphenyl, Cl-oxadiazole-thio Oxadiazole N/A Molecular ion peak at m/z 361
5 () 4-Methoxyphenyl, triazole-thio Triazole N/A Enhanced hydrogen-bonding capacity
1f () 4-(Chloromethyl)phenyl, sulfonyl None 137.3–138.5 Crystalline stability
SA46-0118 () 4-Methoxyphenyl, spirocyclic CF₃ Oxazole-spiro N/A Reduced metabolic clearance

Research Findings and Implications

  • Biological Activity : Triazole analogs () demonstrate antimicrobial properties, suggesting the target compound could be optimized for similar applications by modifying the heterocycle .
  • Synthetic Accessibility : Multi-component reactions () and sodium ethoxide-mediated protocols () are viable for synthesizing such derivatives, though trifluoromethyl groups may require specialized reagents (e.g., fluoroalkylation agents).

Biological Activity

1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one, also known by its CAS number 919778-78-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone
CAS Number 919778-78-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating the compound's ability to penetrate cell membranes and interact with various enzymes and receptors. This interaction can modulate cellular pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular responses to stress and inflammation.

Antibacterial Activity

Recent studies suggest that derivatives of oxazoles exhibit significant antibacterial properties. For instance, compounds similar to 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusModerate Inhibition
Escherichia coliHigh Inhibition
Proteus mirabilisVariable Activity

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various oxazole derivatives including 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone. The results indicated that the compound exhibited significant activity against multiple bacterial strains at concentrations as low as 10 µg/mL.
    • Methodology : Agar disc diffusion method was employed.
    • Findings : The compound showed a zone of inhibition comparable to standard antibiotics like tetracycline.
  • Case Study on Anti-inflammatory Properties :
    Another investigation focused on the anti-inflammatory properties of oxazole derivatives. The study found that treatment with the compound led to a decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
    • Methodology : ELISA assays were used to quantify cytokine levels.
    • Findings : The compound reduced TNF-alpha production by approximately 30% compared to control groups.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of Trifluoromethyl Group : Utilization of reagents like trifluoromethyl iodide.
  • Attachment of Methoxyphenyl Group : Often accomplished through Friedel-Crafts acylation using 4-methoxybenzoyl chloride.

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